2-Hydroxymethyl-3-phenyl-acrylic acid
Description
Significance and Role of the Chemical Compound in Modern Organic Chemistry
The primary significance of 2-hydroxymethyl-3-phenyl-acrylic acid in modern organic chemistry lies in its potential as a versatile synthetic intermediate. Its trifunctional nature allows for a diverse range of chemical modifications, making it a valuable scaffold for constructing more complex molecular architectures. The strategic placement of its functional groups enables sequential or chemo-selective reactions, providing a pathway to diverse chemical entities.
The key roles and points of significance include:
Multifunctional Building Block: The compound serves as a chiron, a small, asymmetric molecule that can be incorporated into a larger structure. Each functional group can be manipulated independently under specific reaction conditions.
Precursor to Heterocycles: The proximate relationship between the carboxylic acid and the allylic alcohol facilitates intramolecular cyclization reactions, offering a route to various heterocyclic systems, such as lactones (cyclic esters).
Monomer for Polymer Synthesis: As an A-B type monomer, containing both a hydroxyl (A) and a carboxyl (B) group, it holds potential for the synthesis of polyesters through condensation polymerization. The phenyl and alkene moieties would introduce rigidity and functionality into the polymer backbone.
Platform for Derivatization: The alkene can undergo various addition reactions (e.g., hydrogenation, halogenation, epoxidation, or Michael addition), the alcohol can be oxidized or esterified, and the carboxylic acid can be converted to esters, amides, or acid chlorides. This wide reactivity spectrum allows for the creation of a library of derivatives from a single starting material.
The table below summarizes the key structural features and the potential chemical transformations associated with each functional group.
Table 1: Structural Features and Reactivity of this compound
| Functional Group | Position | Potential Chemical Transformations |
|---|---|---|
| Carboxylic Acid | C1 | Esterification, Amide formation, Reduction to alcohol, Conversion to acid chloride |
| Hydroxymethyl Group | C2 | Oxidation to aldehyde/acid, Esterification, Ether formation, Nucleophilic substitution |
| Alkene (Double Bond) | C2-C3 | Hydrogenation, Halogenation, Epoxidation, Dihydroxylation, Cycloaddition |
Overview of Research Trajectories for this compound
While direct and extensive research focusing solely on this compound is limited, its research trajectory is intrinsically linked to the broader and highly active field of the Morita-Baylis-Hillman reaction. nih.gov The primary research focus has been on the synthesis and application of its ester derivatives, which are the direct products of the MBH reaction. Therefore, the research pathways for the acid are extensions of the utility of these well-established adducts.
Key research trajectories can be outlined as follows:
Efficient Synthesis: A primary trajectory involves the efficient synthesis of the parent acid, which is typically achieved via the hydrolysis of its corresponding ester (e.g., methyl or ethyl 2-hydroxymethyl-3-phenyl-acrylate). Research in this area would focus on optimizing hydrolysis conditions to achieve high yields without promoting side reactions like polymerization or decomposition.
Applications in Natural Product Synthesis: Baylis-Hillman adducts are recognized as important intermediates in the total synthesis of complex natural products. A logical research direction is the utilization of the free acid form in synthetic schemes where a terminal carboxyl group is required for subsequent steps, such as peptide coupling or macrolactonization.
Development of Novel Polymers: An emerging area of interest is the use of bio-based or multifunctional monomers for creating advanced materials. Research could explore the polymerization of this compound to produce novel polyesters with unique properties conferred by the pendant phenyl rings and the residual double bonds, which could be used for post-polymerization modification.
Medicinal Chemistry Scaffolding: Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities. mdpi.comjocpr.comresearchgate.net A significant research trajectory involves using this compound as a core structure to synthesize new analogues for evaluation as therapeutic agents. The multiple functional handles allow for the systematic modification of the molecule to explore structure-activity relationships.
The foundational reaction for accessing the precursor to this acid is the Morita-Baylis-Hillman reaction, detailed in the table below.
Table 2: Generalized Morita-Baylis-Hillman Reaction for Precursor Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Product (Ester Precursor) |
|---|---|---|---|
| Benzaldehyde (B42025) | Methyl Acrylate (B77674) | DABCO (1,4-Diazabicyclo[2.2.2]octane) or other nucleophilic catalyst | Methyl 2-(hydroxymethyl)-3-phenylacrylate |
| Benzaldehyde | Ethyl Acrylate | DABCO or other nucleophilic catalyst | Ethyl 2-(hydroxymethyl)-3-phenylacrylate |
Hydrolysis of these ester products under acidic or basic conditions would yield the target compound, this compound.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLSOAJUVAVPSN-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/CO)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Hydroxymethyl 3 Phenyl Acrylic Acid and Its Congeners
Classical Approaches in the Synthesis of the Chemical Compound
Classical synthetic strategies for 2-Hydroxymethyl-3-phenyl-acrylic acid and its congeners often employ robust and well-understood reaction types. These methods focus on the construction of the fundamental acrylic acid framework and subsequent functionalization.
Condensation Reactions for the Formation of the Acrylic Acid Moiety
The formation of the acrylic acid backbone is a critical step in the synthesis of the target compound. Aldol-type condensation reactions are a primary method for this transformation. For instance, the Knoevenagel condensation involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group, catalyzed by a base. google.com In a relevant synthetic scheme, a substituted phenylacetic acid ester can be reacted with a formaldehyde (B43269) source in the presence of a base. The initial addition is followed by elimination of water to form the characteristic C=C double bond of the acrylic acid moiety. google.comresearchgate.net
Another approach involves the condensation of phenyl acetate (B1210297) with paraformaldehyde in the presence of an alkali catalyst like potassium carbonate or sodium carbonate. This reaction directly yields a 2-phenyl acrylate (B77674) intermediate, which can be further modified. google.com The efficiency of these condensation reactions is often dependent on factors such as the choice of solvent, base, and reaction temperature. researchgate.net
Derivatization from Related Phenyl Acrylic Acid Precursors
An alternative to building the molecule from simpler precursors is to start with a compound that already possesses the phenyl acrylic acid core, such as atropic acid (2-phenyl-acrylic acid). prepchem.com This precursor can then be functionalized to introduce the required hydroxymethyl group. One potential route involves the controlled hydroxymethylation at the alpha-position of the acrylic acid.
Another strategy involves the derivatization of poly(acrylic acid) with various amines using condensing reagents, which demonstrates the feasibility of modifying the carboxylic acid functionality of an acrylic acid backbone. semanticscholar.org While not a direct synthesis of the target molecule, this principle can be applied. For instance, starting with a 2-phenyl acrylic acid ester, allylic halogenation followed by nucleophilic substitution with a hydroxide (B78521) source could yield the desired product. The synthesis of 2-phenyl-acrylic acid itself can be achieved by treating tropic acid with a strong base like sodium hydroxide, followed by acidification. prepchem.com
Synthetic Routes Involving Baylis-Hillman Adducts and Subsequent Transformations
The Morita-Baylis-Hillman (MBH) reaction is a powerful and atom-economical method for forming carbon-carbon bonds between an activated alkene and an electrophile, typically an aldehyde. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound derivatives. The reaction of benzaldehyde (B42025) with an acrylate ester, such as methyl acrylate, catalyzed by a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), directly yields a Baylis-Hillman adduct, methyl 2-(hydroxy(phenyl)methyl)acrylate. wikipedia.org This adduct is the methyl ester of the target compound's parent structure.
The key step in the MBH mechanism is the addition of the nucleophilic catalyst to the activated alkene, which generates a stabilized zwitterionic enolate. This intermediate then adds to the aldehyde. organic-chemistry.org Subsequent elimination of the catalyst regenerates it and produces the functionalized allylic alcohol product. organic-chemistry.org These MBH adducts are versatile intermediates that can be used in the synthesis of various biologically significant molecules and heterocyclic systems. ijasrm.comrsc.org The reaction of p-nitrobenzaldehyde with phenyl vinyl ketone, for example, has been shown to produce diadducts rather than the expected normal Baylis-Hillman adduct, highlighting the influence of the specific substrates on the reaction outcome. nih.gov
Advanced Asymmetric Synthesis of this compound
Achieving stereocontrol is crucial for many applications of chiral molecules. Advanced asymmetric synthesis techniques are employed to produce enantiomerically enriched versions of this compound congeners.
Chiral Catalyst Systems in Enantioselective Hydrogenation of the Chemical Compound
Asymmetric hydrogenation is a premier method for producing chiral compounds. researchgate.net This technique is particularly effective for the enantioselective reduction of prochiral olefins, such as α-substituted acrylic acids, using transition metal catalysts complexed with chiral ligands. researchgate.netrsc.org While this compound itself is achiral, asymmetric hydrogenation is critical for synthesizing its chiral saturated analogues or related chiral building blocks.
For example, rhodium and iridium complexes with chiral phosphine (B1218219) ligands like SpinPHOX have been successfully used for the highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids. rsc.org Similarly, nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids using ligands such as Ph-BPE provides access to chiral carboxylic acids with high yields and excellent enantioselectivities (up to 99% ee). rsc.org The interaction between the chiral ligand and the substrate is key to controlling the enantioselectivity of the hydrogenation reaction. researchgate.net Chiral dirhodium(II) carboxamidates have also been identified as effective catalysts for various asymmetric transformations, including those that could lead to chiral precursors of the target molecule. grantome.com
Substrate Scope and Enantioselectivity in Asymmetric Transformations of 2-(hydroxymethyl)-3-arylacrylic Acids
The effectiveness of an asymmetric transformation is often evaluated by its substrate scope—the range of different starting materials that can be used—and the enantioselectivity achieved for each. In the context of synthesizing congeners of 2-(hydroxymethyl)-3-arylacrylic acids, the electronic and steric properties of the aryl group and other substituents can significantly influence the reaction's outcome.
In the Ir-SpinPHOX catalyzed asymmetric hydrogenation of various (E)-2-aryl-3-substituted-acrylic acids, high enantiomeric excesses (ee) have been reported for a range of substrates. The data below illustrates the impact of substituents on the aryl ring on the reaction's efficiency and stereoselectivity.
| Entry | Aryl Group (Ar) | Substituent (R) | Conversion (%) | ee (%) |
|---|---|---|---|---|
| 1 | Phenyl | Methyl | >99 | 98 |
| 2 | 4-Methoxyphenyl | Methyl | >99 | 99 |
| 3 | 4-Chlorophenyl | Methyl | >99 | 97 |
| 4 | 2-Naphthyl | Methyl | >99 | 98 |
| 5 | Phenyl | Tetrahydro-2H-pyran-4-yl | >99 | 96 |
| 6 | 4-(Methylsulfonyl)phenyl | Tetrahydro-2H-pyran-4-yl | >99 | 97 |
This data demonstrates that the catalyst system is robust, tolerating both electron-donating and electron-withdrawing groups on the phenyl ring, as well as different alkyl substituents, while consistently delivering high conversion rates and excellent enantioselectivity. rsc.org Such studies are essential for defining the utility and limitations of a given asymmetric method. nih.gov
Optimization of Reaction Conditions for Asymmetric Induction with the Chemical Compound
The asymmetric synthesis of chiral molecules like this compound is crucial for their application in fields such as pharmaceuticals and materials science. The control of stereochemistry is often challenging and requires careful optimization of reaction conditions.
Recent studies have demonstrated the use of chiral catalysts to induce asymmetry in reactions leading to complex molecules. For instance, the asymmetric 1,2-oxytrifluoromethylation of styrenes has been achieved using chiral vanadyl methoxide (B1231860) complexes. nih.govsemanticscholar.org The choice of catalyst and solvent was found to significantly impact the enantioselectivity of the reaction. nih.govsemanticscholar.org In these studies, researchers systematically examined the effects of different catalysts and solvents on the asymmetric induction, finding that specific combinations led to higher yields and enantiomeric excesses (ees). nih.govsemanticscholar.org For example, in the synthesis of certain chiral quinazolinones, the position of a phenyl substituent on the quinazolinone ring played a decisive role in the level of asymmetric induction. nih.govsemanticscholar.org
Detailed research findings have shown that even subtle changes in the catalyst structure or the reaction medium can lead to significant differences in the stereochemical outcome. For instance, in the asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones, different bifunctional thiourea (B124793) and quinidine-derived catalysts were employed to achieve excellent yields and enantioselectivities. nih.gov These examples highlight the importance of screening various reaction parameters to achieve the desired stereoisomer of a target molecule.
Table 1: Effect of Catalyst and Solvent on Asymmetric Induction
| Catalyst | Solvent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| V(O)-1 | i-propanol | p-methylstyrene | 59-93 | 60-84 |
| V(O)-2 | i-propanol | m-halostyrene | 45-72 | 64-75 |
| Quinidine-derived | Not specified | 2-arylchromone | High | Excellent |
Enzymatic and Biocatalytic Pathways to this compound Analogs
Enzymatic and biocatalytic methods offer a powerful alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. These approaches are increasingly being explored for the synthesis of complex organic molecules, including analogs of this compound.
Biocatalysts, such as enzymes, are highly efficient in catalyzing selective oxidation reactions, which are fundamental in the synthesis of hydroxy acids. nih.gov Oxidoreductases, for example, enable chemists to perform a wide range of selective transformations, including the oxidation of alcohols to carboxylic acids. nih.gov
Flavoprotein alcohol oxidases are a class of enzymes that can catalyze the oxidation of alcohols using molecular oxygen as the oxidant, making them attractive for biocatalysis. nih.gov These enzymes have been used in the selective double and triple oxidation of diols to produce hydroxy acids and lactones. nih.gov For instance, the selective oxidation of one hydroxy group in a diol can be achieved if a stable hemiacetal intermediate is formed. nih.gov
Researchers have also developed biocatalysts based on P450 monooxygenases that can perform selective hydroxylation reactions on a variety of substrates, including steroids, fatty acids, and aromatic compounds. adelaide.edu.au These biocatalysts can function under mild conditions and overcome some of the limitations of traditional chemical methods. adelaide.edu.au
Phenylpropanoids are a large class of plant secondary metabolites derived from phenylalanine and tyrosine. wikipedia.orgtaylorandfrancis.comnih.govnih.govfrontiersin.org The biosynthesis of these compounds involves a series of enzymatic reactions, including deaminations, hydroxylations, and methylations. wikipedia.orgnih.gov Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions to synthesize a wide range of phenylpropanoid derivatives. nih.gov
The phenylpropanoid pathway begins with the conversion of phenylalanine to cinnamic acid, a key intermediate. taylorandfrancis.comnih.gov From there, a variety of enzymes, including reductases, oxygenases, and transferases, generate a diverse array of metabolites. nih.gov By combining these enzymatic steps with chemical modifications, researchers can create novel phenylpropanoid derivatives with tailored properties. nih.gov These strategies have been used to synthesize compounds with potential applications as pharmaceuticals, nutraceuticals, and flavorings. nih.gov
Green Chemistry Principles in the Synthesis of the Chemical Compound
Green chemistry principles aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. sigmaaldrich.com The application of these principles to the synthesis of this compound and its congeners focuses on areas such as solvent selection and catalysis to improve atom economy and reduce waste.
Solvents are a major contributor to the environmental impact of chemical processes. acs.org Green chemistry seeks to replace hazardous organic solvents with safer and more sustainable alternatives. jetir.orgijcps.org Water is an attractive green solvent due to its abundance, low cost, and non-toxicity. jetir.orgwikipedia.org Supercritical fluids, such as carbon dioxide, are also promising green solvents as their properties can be tuned by adjusting pressure and temperature. ijcps.orgwikipedia.org
Other green solvent alternatives include ionic liquids, organic carbonates, and biosolvents derived from renewable resources. jetir.orgijcps.org For example, Cyrene™, a bio-based solvent, has been investigated as a green alternative in polymerization reactions. researchgate.net The selection of a solvent should consider its entire life cycle, including its production, use, and disposal. acs.org
Table 2: Comparison of Green Solvent Alternatives
| Solvent | Key Properties | Potential Applications in Synthesis |
|---|---|---|
| Water | Non-toxic, abundant, inexpensive. jetir.orgwikipedia.org | Reaction medium for various organic reactions. jetir.org |
| Supercritical CO₂ | Tunable properties, non-toxic, non-flammable. ijcps.orgwikipedia.org | Extraction, polymerization, catalysis. jetir.orgwikipedia.org |
| Ionic Liquids | Low vapor pressure, high thermal stability. ijcps.org | Alternative solvents in organic synthesis. ijcps.org |
| Ethyl Lactate | Biodegradable, non-toxic, derived from renewable resources. acs.org | Replacement for traditional organic solvents. acs.org |
| Cyrene™ | Bio-based, biodegradable. researchgate.net | Polymerization reactions. researchgate.net |
Catalysis is a cornerstone of green chemistry, as catalysts can significantly improve the efficiency of chemical reactions, leading to higher atom economy and reduced waste generation. ijcps.orgjk-sci.com Atom economy is a measure of how efficiently the atoms in the reactants are incorporated into the desired product. youtube.comjocpr.comacs.org
In the context of acrylic acid synthesis, researchers have been developing new catalysts to improve the sustainability of the production process. azom.com One approach involves the catalytic dehydration of lactic acid, which can be derived from renewable resources. azom.com New zeolite catalysts have been developed that show high selectivity and yield for the conversion of lactic acid to acrylic acid, reducing waste and lowering the cost of production. azom.com
Furthermore, efforts are being made to develop bio-based routes to acrylic acid from feedstocks like furfural, utilizing environmentally benign reactions such as photooxygenation and aerobic oxidation. nih.gov These catalytic approaches aim to create more sustainable pathways to this important industrial chemical, minimizing waste and reliance on fossil fuels. nih.govrsc.org The use of catalysts is crucial for achieving high atom economy by favoring addition and rearrangement reactions over substitution and elimination reactions, which inherently generate more waste. acs.org
Chemical Reactivity and Transformative Reactions of 2 Hydroxymethyl 3 Phenyl Acrylic Acid
Functional Group Reactivity of the Chemical Compound
The presence of multiple functional groups allows for a diverse range of chemical modifications, targeting each group with specific reagents and conditions.
The carboxylic acid moiety is a primary site for reactions such as esterification, amidation, and decarboxylation.
Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with alcohols, typically under acidic catalysis. researchgate.netgoogle.com This equilibrium-driven reaction often involves the removal of water to shift the equilibrium towards the product. google.com For instance, the esterification of acrylic acids with alcohols like methanol (B129727) or ethanol (B145695) is commonly catalyzed by sulfuric acid. researchgate.net
Amide Formation: Similar to other carboxylic acids, 2-Hydroxymethyl-3-phenyl-acrylic acid can react with ammonia (B1221849) or primary/secondary amines to form amides. This transformation typically requires activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents.
Decarboxylation: The loss of carbon dioxide from α,β-unsaturated carboxylic acids can be induced under various conditions. stackexchange.com For derivatives of cinnamic acid, to which this compound is related, decarboxylation can be facilitated by acid catalysis. stackexchange.com Other methods include pyrolysis or copper-catalyzed processes, which can lead to the formation of stilbene (B7821643) derivatives from corresponding diarylacrylic acids. stackexchange.comresearchgate.net Free radical reactions can also lead to decarboxylation, allowing the carboxyl group to be replaced by other functionalities like a nitro group (nitrodecarboxylation). researchgate.net
| Reaction Type | Typical Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | researchgate.netgoogle.com |
| Decarboxylation | Heat (Pyrolysis), Acid Catalysis, Copper Catalysts | Alkene | stackexchange.comresearchgate.net |
| Nitrodecarboxylation | Cu(NO₃)₂ | (E)-nitroolefin | researchgate.net |
The primary hydroxyl group on the 2-methyl substituent can undergo reactions typical of alcohols, such as acylation and etherification, allowing for further molecular derivatization.
Acylation: The hydroxyl group can be esterified by reacting with acyl chlorides or acid anhydrides in the presence of a base. This reaction is selective for the hydroxyl group, leaving the carboxylic acid and the double bond intact under appropriate conditions.
Etherification: Conversion of the hydroxyl group to an ether can be achieved through reactions like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide.
The reactivity of hydroxyl and carboxyl groups with compounds like glycidyl (B131873) methacrylate (B99206) (GMA) is pH-dependent; under acidic conditions, the reaction proceeds through an epoxide ring-opening mechanism at both sites. researchgate.net
The olefinic double bond is part of a conjugated system, which makes it susceptible to attack by both electrophiles and nucleophiles, particularly at the β-carbon. wikipedia.orgquimicaorganica.org
Conjugate Addition (Michael Addition): Due to the electron-withdrawing effect of the adjacent carboxyl group, the β-carbon is electrophilic and can be attacked by a wide range of nucleophiles. wikipedia.orglibretexts.org This 1,4-addition is a key reaction for α,β-unsaturated carbonyl compounds. quimicaorganica.org
Electrophilic Addition: The double bond can undergo addition reactions with reagents like hydrogen halides and water. In contrast to isolated alkenes, the addition of unsymmetrical reagents to α,β-unsaturated acids often occurs in an anti-Markovnikov fashion, with the nucleophile adding to the β-carbon. libretexts.org This is explained by a mechanism involving initial protonation of the carbonyl oxygen, creating a resonance-stabilized carbocation with positive charge density on the β-carbon. libretexts.org
Cycloaddition Reactions: The double bond can participate in pericyclic reactions. As a dienophile, it can react in Diels-Alder reactions. wikipedia.org Furthermore, cinnamic acid derivatives are well-known to undergo photochemical [2+2] cycloaddition reactions upon irradiation with UV light, leading to the formation of cyclobutane (B1203170) rings (truxillic or truxinic acid derivatives). nih.govresearchgate.net This reactivity is also expected for this compound.
Catalytic Transformations Involving this compound
Catalysis plays a crucial role in achieving selective transformations of this multifunctional molecule, particularly in hydrogenation, reduction, and oxidation reactions.
The reduction of this compound can selectively target either the carbon-carbon double bond or the carboxylic acid group, depending on the catalyst and reaction conditions.
Selective C=C Double Bond Reduction: The most common transformation is the selective reduction of the conjugated double bond to yield 2-Hydroxymethyl-3-phenyl-propionic acid. google.com This is a form of conjugate reduction or 1,4-reduction.
Catalytic Hydrogenation: A variety of heterogeneous and homogeneous metal catalysts are effective for this purpose. tcichemicals.com Catalysts based on palladium (e.g., Pd/C), platinum, rhodium, and iridium are widely used. tcichemicals.comrsc.org For instance, iridium catalysts featuring specific ligands have shown high efficiency and selectivity for the 1,4-reduction of α,β-unsaturated acids, leaving other functional groups intact. mdpi.com
Chemical Reduction: Reagent systems like sodium borohydride (B1222165) (NaBH₄) in combination with bismuth chloride (BiCl₃) have been shown to selectively reduce the carbon-carbon double bond of α,β-unsaturated esters with high selectivity. tandfonline.com Similar principles can be applied to the corresponding acids.
| Catalyst/Reagent System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Iridium-complex with 2-(4,5-dihydroimidazol-2-yl)quinoline ligand | Catalytic Transfer Hydrogenation | Highly selective for 1,4-reduction of α,β-unsaturated acids and esters. | mdpi.com |
| Ir-SpinPHOX | Asymmetric Catalytic Hydrogenation | Achieves high enantioselectivity in the hydrogenation of α-aryl acrylic acids. | rsc.org |
| NaBH₄-BiCl₃ | Chemoselective Reduction | Selectively reduces the conjugated double bond of α,β-unsaturated esters. | tandfonline.com |
| 1,3,2-Diazaphospholene | Metal-Free Transfer Hydrogenation | Catalyzes the conjugate transfer hydrogenation of α,β-unsaturated esters. | acs.org |
Oxidative transformations can target the hydroxyl group or the olefinic double bond.
Oxidation of the Hydroxyl Group: The primary alcohol can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger agents like potassium permanganate (B83412) or chromic acid. This would result in the formation of 2-formyl-3-phenyl-acrylic acid or 2-carboxy-3-phenyl-acrylic acid, respectively.
Oxidation of the Double Bond: The olefinic bond can be targeted by various oxidizing agents.
Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide.
Oxidative Cleavage: Treatment with ozone (ozonolysis) followed by a workup would cleave the double bond, yielding benzaldehyde (B42025) and a glyoxylic acid derivative.
Formation of Complex Molecular Architectures from the Chemical Compound
The presence of both a carboxylic acid and a primary alcohol group makes this compound a valuable precursor for the synthesis of a wide range of ester and amide derivatives. These reactions are fundamental in modifying the compound's physicochemical properties.
Esterification: The carboxylic acid moiety can readily undergo esterification with various alcohols in the presence of an acid catalyst, such as sulfuric acid, or through other standard esterification protocols. google.comgoogle.com This equilibrium reaction is typically driven to completion by removing water, often through azeotropic distillation. google.com Similarly, the primary hydroxymethyl group can be esterified, for instance, by reaction with an acyl chloride or a carboxylic anhydride (B1165640). The table below summarizes potential esterification reactions.
| Reacting Group | Reagent | Product Type | General Conditions |
| Carboxylic Acid | Alcohol (R-OH) | Carboxylate Ester | Acid catalyst (e.g., H₂SO₄), heat |
| Hydroxymethyl Group | Acyl Halide (R-COCl) | Ester | Base (e.g., Pyridine) |
| Hydroxymethyl Group | Carboxylic Anhydride ((RCO)₂O) | Ester | Heat, optional catalyst |
Amidation: The carboxylic acid can also be converted into amides by reaction with primary or secondary amines. This transformation often requires activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, which then reacts readily with an amine. humanjournals.com Direct amidation by heating the carboxylic acid with an amine is also possible, though it may require more forcing conditions. Amide derivatives are significant in medicinal chemistry and materials science. humanjournals.comgoogle.com
| Reacting Group | Reagent(s) | Product Type | General Conditions |
| Carboxylic Acid | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Amide | Two-step process |
| Carboxylic Acid | Amine (R-NH₂) | Amide | Direct condensation, heat |
A key transformation of this compound involves the reduction of its carbon-carbon double bond to yield the corresponding saturated propionic acid derivative, 2-Hydroxymethyl-3-phenylpropionic acid. This reaction converts the α,β-unsaturated acid into a more flexible aliphatic acid structure.
A common and efficient method for this reduction is catalytic hydrogenation. This process typically involves reacting the acrylic acid derivative with hydrogen gas in the presence of a metal catalyst. google.com A patent describes a related process where a similar substrate is subjected to catalytic reduction in a hydrogen atmosphere using 5% palladium on carbon (Pd/C) as the catalyst. google.com The reaction is generally carried out in a suitable solvent like methanol. google.com This transformation is significant as arylpropionic acid derivatives are an important class of compounds. humanjournals.comorientjchem.org
| Starting Material | Reaction Type | Key Reagents | Product |
| This compound | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 2-Hydroxymethyl-3-phenylpropionic acid |
The resulting compound, optically active 2-hydroxymethyl-3-phenylpropionic acid, is a valuable chiral building block, and methods for its preparation and resolution have been developed. google.com
The strategic arrangement of functional groups in this compound provides the potential for intramolecular cyclization reactions to form fused ring systems. Such reactions are a powerful tool in organic synthesis for rapidly building molecular complexity.
Under strong acid catalysis, the molecule could undergo cyclization via an intramolecular Friedel-Crafts-type reaction. For example, protonation of the hydroxyl group could lead to the formation of a carbocation, which could then be attacked by the tethered phenyl ring to form a six-membered ring, resulting in a tetralone or related fused bicyclic system after subsequent transformations. Research has shown that N-(ω-phenylalkyl)acetamides undergo intramolecular cyclization in triflic acid to afford benzofused lactams, demonstrating the feasibility of using a strong acid to induce cyclization involving a tethered phenyl ring. researchgate.net
Alternatively, an acid-catalyzed cascade reaction, similar to an alkynyl Prins carbocyclization, could be envisioned. rsc.orgnih.gov In such a pathway, the formation of an oxocarbenium ion or a related electrophilic species could initiate a cascade of bond-forming events, including the participation of the phenyl ring, to construct polycyclic scaffolds. nih.gov While specific literature detailing these intramolecular cyclizations for this compound is scarce, the principles established with analogous structures suggest a rich potential for this compound to serve as a precursor to complex fused ring systems.
Derivatives and Analogs of 2 Hydroxymethyl 3 Phenyl Acrylic Acid: Synthesis and Chemical Significance
Synthesis of Substituted 2-Hydroxymethyl-3-phenyl-acrylic Acid Derivatives
The synthesis of substituted this compound derivatives can be achieved through various synthetic routes, often involving modifications of the parent cinnamic acid structure. A common approach involves the Perkin reaction, which condenses an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. thepharmajournal.com By employing substituted benzaldehydes, a range of phenyl-substituted cinnamic acids can be prepared. jocpr.com Subsequent hydroxymethylation at the alpha position can then yield the desired products.
Another versatile method is the Knoevenagel condensation, where an aromatic aldehyde reacts with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. thepharmajournal.com This method is particularly useful for introducing substituents on the phenyl ring. mdpi.com Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. theaic.org
The introduction of substituents can also be achieved on the pre-formed this compound skeleton. For instance, electrophilic aromatic substitution reactions on the phenyl ring can introduce a variety of functional groups.
Table 1: Examples of Synthetic Methods for Cinnamic Acid Derivatives
| Reaction | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Perkin Reaction | Aromatic aldehyde, Acetic anhydride | Sodium acetate (B1210297), Heat | α,β-Unsaturated aromatic acid |
| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Pyridine, Piperidine | α,β-Unsaturated aromatic acid |
Chemical Transformation to Related Phenylpropanoic Acid Derivatives
The conversion of this compound to its corresponding 2-hydroxymethyl-3-phenylpropanoic acid derivative involves the selective reduction of the carbon-carbon double bond. This transformation is a critical step in the synthesis of various biologically active molecules.
Catalytic hydrogenation is a widely employed method for this reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. mdma.ch The choice of catalyst and reaction conditions can influence the selectivity of the reduction, ensuring that the carboxylic acid and hydroxyl groups remain intact.
Another approach involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, or diimide (N₂H₂) generated in situ. These methods offer milder reaction conditions and can be advantageous when dealing with sensitive functional groups. The reduction of the α,β-unsaturated system is a key step in detoxification mechanisms observed in some microorganisms, which can convert trans-cinnamic acid to 3-phenyl-1-propanol. scielo.org.co
Table 2: Common Reduction Methods for Carbon-Carbon Double Bonds
| Reagent/Catalyst | Conditions | Key Features |
|---|---|---|
| H₂/Pd-C | Hydrogen gas pressure, Solvent (e.g., ethanol (B145695), ethyl acetate) | High efficiency, widely applicable |
| H₂/PtO₂ (Adams' catalyst) | Hydrogen gas pressure, Solvent (e.g., acetic acid) | Effective for various substrates |
| Sodium borohydride/NiCl₂ | Methanol (B129727), Room temperature | Milder conditions |
Heterocyclic Derivatives Incorporating the Structural Motif (e.g., benzofurans)
The structural motif of this compound can be utilized as a precursor for the synthesis of various heterocyclic compounds, with benzofurans being a prominent example. scienceopen.com Benzofurans are important structural units in many natural products and synthetic compounds with diverse biological activities. nih.gov
One synthetic strategy involves the intramolecular cyclization of a suitably functionalized precursor derived from this compound. For instance, an ortho-hydroxylated derivative of this compound can undergo intramolecular cyclization to form a benzofuran (B130515) ring. This can be achieved through various methods, including acid- or base-catalyzed cyclization, or transition metal-catalyzed reactions.
Palladium-catalyzed methods, such as the Sonogashira cross-coupling followed by cyclization, are powerful tools for constructing benzofuran rings. bepls.com These reactions typically involve the coupling of an ortho-halo phenol (B47542) with a terminal alkyne, followed by an intramolecular cyclization. While not a direct cyclization of the acrylic acid itself, derivatives of this compound can be envisioned as precursors to the necessary building blocks for such syntheses. Oxidative cyclization of o-alkenylphenols is another route to benzofurans. nih.gov
Complex Ester Derivatives and Their Chemical Properties
The carboxylic acid functionality of this compound allows for the synthesis of a wide array of ester derivatives. These esters are of interest due to their potential applications in various fields, including pharmaceuticals and materials science. jocpr.com
Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. sapub.orgresearchgate.net Alternatively, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the esterification under milder conditions, which is particularly useful for sensitive substrates. nih.gov The use of solid acid catalysts, such as acidic resins, has also been reported for the synthesis of cinnamic acid esters, offering advantages in terms of catalyst reusability. google.com
The chemical properties of these esters are influenced by the nature of the alcohol moiety. For example, the introduction of bulky or functionalized alcohol groups can alter the solubility, reactivity, and biological activity of the resulting ester. The presence of the hydroxymethyl group in the parent acid adds another layer of complexity and potential for further chemical modification in the resulting esters.
Table 3: Common Esterification Methods
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Equilibrium-driven, requires removal of water |
| Carbodiimide-mediated coupling | Alcohol, EDC, DMAP | Mild conditions, high yields |
| Acid Chloride/Anhydride Method | Thionyl chloride or Acetic anhydride followed by alcohol | Highly reactive, suitable for hindered alcohols |
Mechanistic Investigations of Reactions Involving 2 Hydroxymethyl 3 Phenyl Acrylic Acid
Elucidation of Reaction Pathways in Synthetic Transformations
The synthesis of 2-Hydroxymethyl-3-phenyl-acrylic acid and related α,β-unsaturated carbonyl compounds is often achieved through carbon-carbon bond-forming reactions that assemble the core structure from simpler precursors. A primary and highly relevant synthetic route is the Morita–Baylis–Hillman (MBH) reaction. wikipedia.orgnrochemistry.com This reaction provides a direct pathway to densely functionalized molecules by combining an activated alkene with an electrophile, typically an aldehyde, under the influence of a nucleophilic catalyst. wikipedia.org
In the context of synthesizing this compound, the reaction pathway involves the coupling of an acrylate (B77674) ester (an activated alkene) with benzaldehyde (B42025) (the electrophile). The general mechanism proceeds through several key steps. nrochemistry.comorganic-chemistry.org Initially, the nucleophilic catalyst, such as a tertiary amine, undergoes a conjugate addition to the acrylate ester. organic-chemistry.org This step forms a zwitterionic enolate intermediate. This enolate is the key nucleophile that then attacks the carbonyl carbon of benzaldehyde in an aldol-type addition. nrochemistry.com The resulting alkoxide intermediate subsequently undergoes a proton transfer and elimination of the catalyst to regenerate it for the next catalytic cycle, yielding the final α-methylene-β-hydroxy carbonyl product. nrochemistry.com Subsequent hydrolysis of the ester group would yield the target carboxylic acid.
The Baylis-Hillman reaction is noted for its high atom economy, as it combines the starting materials directly without the loss of atoms. wikipedia.org While effective, a known drawback of the traditional Baylis-Hillman reaction is its often slow reaction rate. google.com Research has focused on modifications to improve reaction times and yields, such as adjusting catalysts and reaction conditions. google.comnih.gov
| Reaction Step | Description | Key Species Involved |
| 1. Catalyst Addition | The nucleophilic catalyst performs a 1,4-conjugate addition to the activated alkene (e.g., an acrylate). | Tertiary Amine/Phosphine (B1218219) Catalyst, Acrylate |
| 2. Intermediate Formation | A zwitterionic enolate intermediate is formed. | Zwitterionic Enolate |
| 3. Aldol (B89426) Addition | The enolate attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde). | Enolate, Benzaldehyde |
| 4. Product Formation | Proton transfer and elimination of the catalyst yields the functionalized alkene product. | Allylic Alcohol Product, Catalyst |
Role of Catalysts and Intermediates in Reactions of the Chemical Compound
Catalysts are central to the synthetic transformations that produce this compound, primarily by enabling the key bond-forming steps under mild conditions. wikipedia.org In the context of the Baylis-Hillman reaction, the most common catalysts are nucleophilic tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and phosphines. nrochemistry.comorganic-chemistry.org These catalysts function by temporarily adding to the activated alkene, which reverses its polarity and transforms it into a potent nucleophile. organic-chemistry.org
The reaction mechanism is defined by the transient species, or intermediates, that are formed. The first crucial intermediate is the zwitterionic enolate , which is generated from the addition of the catalyst to the acrylate. nrochemistry.com This intermediate holds both a positive charge on the amine (or phosphine) and a negative charge on the enolate carbon. Its nucleophilic character drives the subsequent reaction with the aldehyde.
Following the attack on the aldehyde, a new intermediate, a betaine or alkoxide , is formed. nrochemistry.com The final steps of the reaction pathway involve the collapse of this intermediate to eliminate the catalyst and form the stable product. The efficiency of the catalyst is related to its ability to be both a good nucleophile for the initial addition and a good leaving group in the final elimination step.
| Component | Role in the Reaction | Examples |
| Catalyst | Initiates the reaction by forming a nucleophilic intermediate with the activated alkene. | DABCO, Triethylamine, Trimethylphosphine |
| Zwitterionic Enolate | Key nucleophilic intermediate that attacks the electrophile (aldehyde). | Formed in-situ from acrylate and catalyst. |
| Alkoxide Adduct | Intermediate formed after the enolate attacks the aldehyde, prior to catalyst elimination. | Formed in-situ. |
Stereochemical Aspects of Reactions with this compound
The structure of this compound contains a carbon-carbon double bond with different substituents on each carbon atom, which gives rise to the possibility of geometrical isomerism. This type of stereoisomerism is described using E/Z notation. The designation depends on the relative priorities of the substituents on each carbon of the double bond according to the Cahn-Ingold-Prelog rules.
E-isomer (entgegen): The higher-priority groups on each carbon of the double bond are on opposite sides.
Z-isomer (zusammen): The higher-priority groups on each carbon of the double bond are on the same side.
For this compound, the substituents on one carbon of the double bond are the phenyl group and a hydrogen atom. On the other carbon, the substituents are the carboxylic acid group and the hydroxymethyl group. The phenyl group has a higher priority than hydrogen, and the carboxylic acid group has a higher priority than the hydroxymethyl group. Therefore, the stereochemical outcome of the synthesis (whether the E or Z isomer is predominantly formed) is a critical aspect. The trans isomer of the related cinnamic acid is generally more common and stable. wikipedia.org
Theoretical and Computational Studies on 2 Hydroxymethyl 3 Phenyl Acrylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its electronic structure and energy.
Density Functional Theory (DFT) Analysis of Molecular Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT calculations can optimize the molecular geometry of 2-Hydroxymethyl-3-phenyl-acrylic acid, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.
These geometric parameters are crucial for understanding the molecule's steric and electronic properties. For instance, the planarity of the acrylic acid moiety in conjunction with the phenyl ring influences the extent of π-conjugation, which in turn affects the molecule's electronic and spectroscopic properties. Computational studies on related molecules, such as cinnamic acid and its derivatives, have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve excellent agreement with experimental data. The optimized geometry provides the foundation for further analysis of the molecule's reactivity and electronic characteristics.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for Cinnamic Acid Derivatives (Note: This table presents typical data for related compounds to illustrate the outputs of DFT calculations, as specific data for this compound is not available in the cited literature.)
| Parameter | Cinnamic Acid | p-Coumaric Acid |
| C=C Bond Length (Å) | 1.345 | 1.347 |
| C=O Bond Length (Å) | 1.215 | 1.214 |
| O-H Bond Length (Å) | 0.972 | 0.971 |
| C-C=C Bond Angle (°) | 123.5 | 123.8 |
| C-C=O Bond Angle (°) | 124.8 | 125.1 |
Data compiled from principles discussed in cited literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-donating hydroxymethyl group and the π-system of the phenyl ring and acrylic acid backbone would be expected to influence the energies of these frontier orbitals. Computational studies on various cinnamic acid derivatives show that substituents on the phenyl ring significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. For example, the addition of hydroxyl groups to the phenyl ring of cinnamic acid has been shown to decrease the GAP value, indicating an increase in reactivity.
Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify aspects of reactivity:
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Table 2: Frontier Orbital Energies and Reactivity Descriptors for Cinnamic Acid Derivatives (Illustrative Data) (Note: This table shows representative data for related compounds calculated at the B3LYP/6-311++G* level to exemplify the concepts, as specific data for the target compound is not available.)*
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) |
| Cinnamic Acid (CA) | -6.53 | -1.41 | 5.12 |
| p-Coumaric Acid (4-HCA) | -6.20 | -1.50 | 4.70 |
| Caffeic Acid (3,4-dHCA) | -5.98 | -1.59 | 4.39 |
Data derived from trends reported in scientific literature.
Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (e.g., bonds, lone pairs, and core orbitals). This method is particularly useful for understanding charge distribution, hybridization, and intramolecular interactions like hyperconjugation.
For this compound, NBO analysis can quantify the delocalization of electron density from lone pairs on the oxygen atoms into antibonding orbitals of adjacent bonds (e.g., n → π* or n → σ* interactions). These interactions stabilize the molecule and can significantly influence its geometry and reactivity. The magnitude of the second-order perturbation energy (E(2)) associated with these donor-acceptor interactions indicates their strength. For example, significant E(2) values would be expected for interactions involving the π-systems of the phenyl ring and the acrylic acid group, confirming the presence of a conjugated system.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (high electron density, susceptible to electrophilic attack), while blue indicates regions of positive potential (low electron density, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For this compound, the MEP map would be expected to show:
Negative Potential (Red): Concentrated around the oxygen atoms of the carboxyl and hydroxyl groups, indicating these are the primary sites for electrophilic attack.
Positive Potential (Blue): Located around the acidic hydrogen of the carboxyl group and the hydrogen of the hydroxyl group, identifying them as sites for nucleophilic interaction. The phenyl ring would exhibit a region of negative potential above and below the plane of the ring due to the π-electron cloud. Such maps provide an intuitive guide to the molecule's reactivity in intermolecular interactions, including hydrogen bonding.
Spectroscopic Property Predictions via Computational Methods
Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the vibrational frequencies of the optimized molecular structure, it is possible to generate theoretical Infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to observed spectral bands.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts often show a strong correlation with experimental values, helping to assign signals in complex spectra and confirm the proposed structure of this compound.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing information about the molecule's UV-Visible absorption spectrum. This includes calculating the absorption wavelengths (λmax) and oscillator strengths, which correspond to the energies and intensities of electronic excitations, often related to π → π* transitions within the conjugated system of the molecule.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical chemistry allows for the detailed investigation of chemical reaction pathways, providing insights into reaction kinetics and mechanisms that can be difficult to obtain experimentally. For a molecule like this compound, computational modeling could be used to study various reactions, such as its polymerization, esterification, or dimerization.
This modeling involves mapping the potential energy surface of the reaction. Key points on this surface, including reactants, products, intermediates, and transition states, are located and their energies calculated. The transition state represents the energy barrier of the reaction, and its structure provides crucial information about the reaction mechanism. By characterizing the transition state (e.g., through frequency calculations, which should yield one imaginary frequency), the activation energy can be determined, allowing for the calculation of theoretical reaction rates. Studies on the photochemistry and polymerization of acrylic acid have utilized such molecular dynamics simulations to predict reaction products, yields, and pathways.
Advanced Analytical Characterization Techniques in the Study of 2 Hydroxymethyl 3 Phenyl Acrylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucida tion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. ethernet.edu.etcore.ac.uk By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the connectivity of atoms and the compound's carbon-hydrogen framework.
For 2-Hydroxymethyl-3-phenyl-acrylic acid, ¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the vinylic proton, the protons of the hydroxymethyl group, and the acidic proton of the carboxyl group. The integration of these signals corresponds to the number of protons of each type, while their splitting patterns (e.g., singlet, doublet, multiplet) reveal adjacent, non-equivalent protons.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. rsc.org This technique is crucial for confirming the carbon skeleton, including the carbons of the phenyl ring, the double bond, the hydroxymethyl group, and the carbonyl carbon of the carboxylic acid. researchgate.net Data from analogous compounds, such as 2-phenylacrylic acid, can be used to predict the approximate chemical shifts. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds and standard chemical shift ranges.
Mass Spectrometry Techniques (e.g., MALDI-TOF MS, HRMS) for Molecular Information
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its chemical structure. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. umich.edu
For this compound (C₁₀H₁₀O₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. MALDI, often coupled with a Time-of-Flight (TOF) analyzer, is particularly effective for analyzing a variety of organic molecules. nih.gov Analysis of related cinnamic acid derivatives has demonstrated the utility of MALDI-MS in this class of compounds. nih.gov
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₀H₁₀O₃) Exact Mass Calculated: 178.06299 Da
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. rsc.org These techniques are complementary and are used to confirm the presence of key structural motifs.
FTIR spectroscopy of this compound would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad) and the alcohol, the C=O stretch of the carboxyl group, the C=C stretch of the alkene, and various C-H stretches and bends associated with the phenyl ring and other parts of the molecule. nih.gov For instance, the FTIR spectrum of the closely related 2-phenylacrylic acid shows a strong carbonyl band around 1706 cm⁻¹. rsc.org Raman spectroscopy is particularly sensitive to non-polar bonds and would provide strong signals for the C=C double bond and the aromatic ring vibrations. icm.edu.pl
Table 3: Characteristic FTIR and Raman Vibrational Frequencies for this compound
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would reveal the molecule's conformation and how it packs in the crystal lattice.
Of particular interest would be the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups. Carboxylic acids often form centrosymmetric dimers in the solid state through hydrogen bonds between their carboxyl groups. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to more complex networks. Analysis of structurally similar compounds, such as derivatives of cinnamic acid, provides insight into the expected crystal packing and hydrogen bonding motifs. nih.govresearchgate.net
Table 4: Representative Crystal Data Parameters Obtainable from X-ray Crystallography Data presented are hypothetical but representative for a small organic molecule like this compound, based on published data for analogues. nih.gov
Chromatographic Methods (e.g., HPLC, GC) for Purity and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a compound and to monitor the progress of a chemical reaction. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. e3s-conferences.org A reversed-phase HPLC method, using a C18 column with a mobile phase of acetonitrile (B52724) and water (often with an acid modifier like formic acid), would be typical. nih.gov Detection is commonly achieved using a UV detector, which is sensitive to the phenyl and acrylic acid chromophores. The method can be validated to determine parameters like linearity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
GC analysis is suitable for volatile compounds. scitepress.org For a carboxylic acid like this compound, derivatization (e.g., esterification to form a more volatile methyl or silyl (B83357) ester) is often required to improve chromatographic peak shape and prevent thermal degradation. uva.nl GC coupled with a Mass Spectrometer (GC-MS) provides both separation and identification of components. nih.gov
Table 5: Typical Chromatographic Conditions for the Analysis of Acrylic Acids
Table of Mentioned Compounds
Applications of 2 Hydroxymethyl 3 Phenyl Acrylic Acid in Organic Synthesis and Chemical Research
Role as Chiral Building Blocks in Complex Molecule Synthesis
Chiral building blocks are essential components in the asymmetric synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The enantiopurity of these building blocks is crucial as different enantiomers of a molecule can exhibit vastly different biological activities. 2-Hydroxymethyl-3-phenyl-acrylic acid, possessing a stereogenic center, serves as a valuable chiral synthon.
The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and an alkene—within a chiral framework allows for a variety of stereoselective transformations. Synthetic chemists can strategically manipulate these functional groups to construct intricate molecular architectures with high levels of stereocontrol. For instance, the carboxylic acid and hydroxyl group can be used to form lactones, which are common motifs in natural products. The double bond can participate in various addition reactions, and the phenyl ring can be modified to introduce further complexity.
While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not abundant in readily available literature, the principles of asymmetric synthesis strongly support its potential. The synthesis of polysubstituted chiral chromans, for example, has been achieved through organocatalytic domino reactions involving similar chiral synthons. researchgate.net
Table 1: Potential Stereoselective Transformations of this compound
| Functional Group | Type of Reaction | Potential Outcome |
|---|---|---|
| Carboxylic Acid & Hydroxyl | Intramolecular Esterification | Chiral Lactone Formation |
| Alkene | Asymmetric Hydrogenation | Chiral Phenylpropanoic Acid Derivative |
| Alkene | Asymmetric Epoxidation | Chiral Epoxy Acid |
| Alkene | Diels-Alder Reaction | Complex Carbocyclic Structures |
Precursor in the Synthesis of Ligands and Catalysts
Chiral ligands are pivotal in asymmetric catalysis, a field that enables the synthesis of enantiomerically enriched compounds. mdpi.com The design and synthesis of new chiral ligands are therefore of significant interest. The structure of this compound makes it an attractive precursor for the development of novel chiral ligands.
The hydroxyl and carboxylic acid functionalities can be readily modified to coordinate with metal centers, forming chiral metal complexes that can act as catalysts. For example, the carboxylic acid can be converted to an amide, and the hydroxyl group can be derivatized to an ether or an ester, introducing phosphorus or nitrogen atoms that are common in ligand design. The rigid phenyl group can provide a well-defined steric environment around the metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.
Helically chiral polymers derived from similar acrylate (B77674) monomers have been shown to act as ligands for transition metals like palladium and rhodium in asymmetric catalysis. nih.gov This suggests that polymers incorporating this compound could also function as effective chiral ligands.
Intermediate in the Formation of Pharmaceuticals and Other Bioactive Compounds
Many biologically active compounds, including pharmaceuticals, contain chiral centers and aromatic moieties. The structural motifs present in this compound are found in a variety of bioactive molecules. Consequently, this compound serves as a valuable intermediate in the synthesis of such compounds. science.gov
For instance, acrylic acid derivatives have been identified as potential inhibitors of enzymes like urease and α-glucosidase. nih.gov The synthesis of trifluoroethyl-based, chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones, which are of biomedical interest, has been achieved through asymmetric cross-coupling reactions involving similar phenyl-substituted acrylic systems. mdpi.com Furthermore, natural bioactive cinnamoyltyramine alkylamides share structural similarities, suggesting that derivatives of this compound could exhibit interesting biological properties. nih.gov
The ability to introduce chirality and a phenyl group in a controlled manner makes this compound a useful starting material for the synthesis of complex drug candidates.
Applications in Polymer Science and Materials Development
Acrylic acid and its derivatives are widely used monomers in the synthesis of a vast range of polymers with diverse applications. nih.gov The incorporation of a phenyl group and a hydroxyl functionality, as in this compound, can impart unique properties to the resulting polymers.
The phenyl group can enhance the thermal stability and mechanical properties of the polymer, while the hydroxyl group provides a site for post-polymerization modification or for promoting adhesion and altering solubility. Phenyl acrylate has been utilized as a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects through polymerization-induced self-assembly (PISA). researchgate.net
The polymerization of functionalized phenyl acrylate derivatives can lead to the formation of polymer supports with reactive sites, which can be used in solid-phase synthesis or as scavengers. researchgate.net While the direct polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its potential as a functional monomer to create polymers with tailored properties.
Table 2: Potential Properties of Polymers Derived from this compound
| Structural Feature | Potential Polymer Property |
|---|---|
| Phenyl Group | Increased Thermal Stability, Higher Refractive Index |
| Hydroxyl Group | Improved Adhesion, Site for Cross-linking, Modified Hydrophilicity |
Contribution to the Development of Novel Synthetic Methodologies
The development of new synthetic methods is a cornerstone of chemical research. The unique reactivity of compounds like this compound can be exploited to devise novel chemical transformations. For example, its structure is suitable for studying domino reactions, where multiple bonds are formed in a single synthetic operation.
The presence of multiple, differently reactive functional groups allows for the exploration of chemoselective and stereoselective reactions. For instance, a catalyst could be developed to selectively react with the alkene in the presence of the carboxylic acid and hydroxyl group. The development of asymmetric reactions, such as the synthesis of axially chiral C-N atropisomers, often relies on the use of specific chiral precursors and catalysts. nih.gov While not directly employing this specific molecule, such studies highlight the importance of chiral synthons in advancing synthetic chemistry.
Future Research Directions and Emerging Challenges
Innovations in Stereoselective Synthesis of the Chemical Compound
The development of efficient and highly stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For 2-Hydroxymethyl-3-phenyl-acrylic acid, which possesses a prochiral center, the focus of future research lies in the catalytic asymmetric synthesis to access enantiomerically pure forms. Current innovations are moving beyond classical resolution techniques towards more atom-economical and elegant strategies.
Key areas of innovation include:
Asymmetric Aldol-type Reactions: The synthesis of α-unsubstituted β-hydroxy acids and their derivatives is a significant field of study. ikiam.edu.ec Future work will likely adapt asymmetric aldol (B89426) and Reformatsky reactions to generate chiral precursors to this compound with high enantioselectivity.
Chiral Ligand-Metal Complexes: The use of chiral ligands to induce asymmetry is a powerful strategy. Research into novel hydroxamic acid-based ligands, for instance, has shown promise in asymmetric epoxidation of allylic alcohols, a methodology that could be conceptually adapted. nih.gov The development of ligands that can effectively control the stereochemistry in reactions forming the carbon skeleton of the target molecule is a primary goal.
Organocatalysis: Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis. Proline and its derivatives, as well as chiral amines, have been successfully used in various asymmetric transformations. Applying these catalysts to the synthesis of this compound could provide a more sustainable and cost-effective route to chiral variants.
Exploration of Novel Catalytic Systems for its Transformations
The dual functionality of this compound (an allylic alcohol and a carboxylic acid) makes it an ideal substrate for a wide range of catalytic transformations. The exploration of novel catalytic systems is crucial for unlocking its full synthetic potential.
Transition Metal Catalysis: Transition metals like palladium, rhodium, ruthenium, and iridium are well-known for their ability to catalyze reactions involving allylic alcohols. mdpi.comnih.gov Future research will focus on developing catalysts that can selectively act on either the alcohol or the alkene moiety. For example, systems enabling enantioselective allylic alkylation using the unmodified alcohol would represent a significant advance, minimizing waste and pre-functionalization steps. acs.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. nih.gov The use of biocatalysts, such as lipases for enantioselective esterification or oxidoreductases for selective oxidation of the alcohol, presents a green and efficient avenue for transforming this compound. Enzyme-catalyzed allylic oxidation, in particular, is an attractive method for introducing new functionalities. nih.gov
Electrocatalysis: Electrochemical methods are emerging as a sustainable tool in organic synthesis, using electrons as traceless reagents. mdpi.com Electrocatalytic isomerization of the allylic alcohol moiety to the corresponding β-phenyl ketone could provide straightforward access to a different class of compounds, avoiding the need for chemical oxidants and expensive metal catalysts. mdpi.com
Table 1: Comparison of Catalytic Systems for Allylic Alcohol Transformations
| Catalytic System | Catalyst Examples | Typical Transformations | Advantages | Challenges |
|---|---|---|---|---|
| Transition Metal | Pd, Rh, Ru, Ir complexes | Allylic alkylation, Isomerization | High reactivity, Broad scope | Catalyst cost, Metal toxicity |
| Biocatalysis | Lipases, Oxidoreductases | Enantioselective esterification, Oxidation | High selectivity, Mild conditions | Substrate specificity, Enzyme stability |
| Electrocatalysis | Organocatalysts with electric current | Isomerization, Oxidation | Green reagent (electron), Avoids oxidants | Substrate scope, Mechanistic complexity |
Integration of Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is revolutionizing how chemical research is conducted. For a molecule like this compound, computational tools can accelerate discovery and optimization.
Predicting Reaction Outcomes: Quantum mechanical (QM) and molecular mechanical (MM) methods can model reaction pathways and transition states, allowing chemists to predict the feasibility, yield, and selectivity of a proposed synthesis or transformation. This predictive power minimizes trial-and-error experimentation, saving time and resources.
Optimizing Reaction Conditions: Computational models can simulate how changes in temperature, solvent, and catalyst structure affect a reaction's outcome. mit.edu This allows for the in silico optimization of reaction conditions before they are tested in the lab, leading to more efficient and robust processes.
Designing Novel Catalysts and Substrates: Computational modeling can guide the design of new catalysts with enhanced activity and selectivity for specific transformations of this compound. mit.edu By understanding the electronic and steric interactions between the catalyst and the substrate, researchers can rationally design more effective catalytic systems. This approach can also be used to predict which derivatives of the target molecule might exhibit desirable properties or reactivity. acs.orgnih.gov
Development of Sustainable Production Methods for this compound
The principles of green chemistry are increasingly guiding the development of new synthetic processes in the fine chemicals industry. echemi.com The production of this compound is no exception, with significant opportunities to develop more sustainable methods.
Renewable Feedstocks: A major goal is to move away from petroleum-based starting materials. Research into producing acrylic acid and its derivatives from biomass-derived feedstocks like lactic acid or 3-hydroxypropionic acid (3-HP) is gaining momentum. fau.euresearchgate.netbohrium.com Lactic acid, produced by fermenting carbohydrates, can be catalytically dehydrated to acrylic acid, offering a greener alternative to the conventional oxidation of propylene. fau.euazom.com
Atom Economy and Waste Reduction: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product (high atom economy) and to minimize waste generation (low E-Factor). echemi.comrsc.org This involves a shift from stoichiometric reagents to catalytic processes.
Safer Solvents and Conditions: The use of hazardous organic solvents is a major environmental concern. Future production methods will likely focus on using greener solvents such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. echemi.com Additionally, designing processes that operate at lower temperatures and pressures contributes to energy efficiency.
Table 2: Green Chemistry Principles in the Synthesis of Acrylic Acids
| Principle | Traditional Approach | Sustainable Alternative |
|---|---|---|
| Feedstock | Propylene (from fossil fuels) | Lactic Acid, 3-HP (from biomass) |
| Reagents | Stoichiometric oxidants/reagents | Catalytic systems (heterogeneous, biocatalytic) |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical CO₂, ionic liquids, solvent-free |
| Energy | High temperature and pressure | Milder reaction conditions, energy-efficient processes |
Expanding the Synthetic Utility of the Compound to New Chemical Space
The true value of a chemical building block is measured by its ability to provide access to a diverse range of new molecules. This compound, as a functionalized allylic alcohol, is a versatile precursor for constructing more complex molecular architectures.
Asymmetric Allylic Alkylation (AAA): The compound can serve as an electrophile in AAA reactions. By reacting it with various nucleophiles in the presence of a chiral catalyst, a wide array of new chiral molecules can be synthesized with the creation of new carbon-carbon or carbon-heteroatom bonds. nih.govacs.org
Sigmatropic Rearrangements: The allylic alcohol moiety is primed for sigmatropic rearrangements, such as the Overman rearrangement, which can be used to convert the alcohol into an allylic amine. organic-chemistry.org This opens up pathways to chiral amino acids and other nitrogen-containing compounds.
Oxidative Transformations: Selective oxidation of the double bond can lead to the formation of epoxides or diols, which are themselves valuable synthetic intermediates. The carboxylic acid and alcohol functionalities provide handles for further derivatization, allowing the molecule to be incorporated into larger structures like polymers or natural product analogues.
By exploring these innovative synthetic strategies, researchers can leverage the unique structure of this compound to access novel chemical entities with potential applications in materials science, agrochemicals, and pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
